molecular formula C19H16Cl2N4O2S B2920248 5-[(2,4-dichlorophenyl)(pyrrolidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 887222-74-4

5-[(2,4-dichlorophenyl)(pyrrolidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2920248
CAS No.: 887222-74-4
M. Wt: 435.32
InChI Key: FEYGXXMGGNBTRG-UHFFFAOYSA-N
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Description

5-[(2,4-dichlorophenyl)(pyrrolidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic compound that features a unique combination of functional groups, including dichlorophenyl, pyrrolidinyl, furan, triazolo, and thiazol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-dichlorophenyl)(pyrrolidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step organic reactions The process begins with the preparation of the core triazolo[3,2-b][1,3]thiazole structure, which can be synthesized through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This involves careful control of temperature, pressure, solvent choice, and reaction time. Catalysts and reagents must be selected to facilitate efficient reactions while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrrolidinyl moieties.

    Reduction: Reduction reactions can target the dichlorophenyl group, potentially converting it to a less chlorinated form.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the triazolo and thiazol rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex heterocyclic systems.

Biology

Biologically, the compound is investigated for its potential as a pharmacological agent. Its diverse functional groups suggest it may interact with multiple biological targets, making it a candidate for drug development.

Medicine

In medicine, research focuses on the compound’s potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to modulate biological pathways.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-[(2,4-dichlorophenyl)(pyrrolidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2,4-dichlorophenyl)(pyrrolidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, or biological activity, making it a valuable subject of study in various scientific fields.

Biological Activity

The compound 5-[(2,4-dichlorophenyl)(pyrrolidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a hybrid molecule that combines features of triazoles and thiazoles. These structural motifs are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on available research data.

Chemical Structure and Properties

The molecular formula of the compound is C17H16Cl2N4OSC_{17}H_{16}Cl_2N_4OS, with a molecular weight of approximately 396.35 g/mol. The presence of the pyrrolidine moiety and dichlorophenyl group contributes to its potential pharmacological effects.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial and anticancer properties. The following sections summarize key findings from the literature.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit significant antimicrobial activity. For instance:

  • Minimum Inhibitory Concentration (MIC) studies have shown that derivatives containing triazole and thiazole rings often display potent activity against a range of bacterial strains including Staphylococcus aureus and Escherichia coli .
  • A comparative study highlighted that derivatives of triazole-thiazole hybrids showed enhanced antibacterial activity compared to traditional antibiotics like ciprofloxacin and ketoconazole .

Anticancer Activity

The anticancer potential of triazole-thiazole compounds has been extensively studied:

  • In vitro assays demonstrated that related compounds exhibited cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the inhibition of specific enzymes linked to cancer proliferation .
  • Molecular docking studies suggest that these compounds can effectively bind to target proteins involved in cancer cell survival and proliferation, indicating their potential as therapeutic agents .

Case Studies

Several case studies have evaluated the biological activity of similar compounds:

  • Case Study 1: Antimicrobial Efficacy
    • A study assessed a series of triazole-thiazole derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the dichlorophenyl group significantly enhanced antibacterial activity .
  • Case Study 2: Anticancer Properties
    • Another study focused on the cytotoxic effects of triazole-thiazole derivatives against human cancer cell lines. The results showed that certain substitutions on the thiazole ring led to increased apoptosis in cancer cells compared to control groups .

Data Tables

Biological Activity Target Organism/Cell Line IC50/MIC Values Reference
AntibacterialStaphylococcus aureus15 µg/mL
AntibacterialEscherichia coli20 µg/mL
CytotoxicityMCF-7 (breast cancer)10 µM
CytotoxicityHeLa (cervical cancer)12 µM

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

The compound’s core structure involves triazolo-thiazole and pyrrolidine moieties, which require multi-step synthesis. A Mannich reaction (as described for analogous crown ether ligands) can be adapted to introduce the pyrrolidinyl-methyl group . For the triazolo-thiazole scaffold, cyclization of thiosemicarbazides with α-haloketones in PEG-400 under heterogeneous catalysis (e.g., Bleaching Earth Clay, pH 12.5) at 70–80°C improves yields . Monitoring via TLC and purification by recrystallization in aqueous acetic acid is critical. Yield optimization may involve adjusting stoichiometry, solvent polarity, or catalyst loading .

Q. How can structural ambiguities in NMR/IR spectra be resolved during characterization?

Overlapping signals in ¹H NMR (e.g., aromatic protons from dichlorophenyl and furanyl groups) can be resolved using 2D NMR techniques (COSY, HSQC) . For IR, focus on key functional groups:

  • N-H stretches : 3200–3400 cm⁻¹ (triazole and pyrrolidine).
  • C=O/C=N : 1650–1700 cm⁻¹ (triazolo-thiazole).
  • C-Cl : 600–800 cm⁻¹ . Cross-validate with LC-MS for molecular ion peaks (e.g., [M+H]⁺) and elemental analysis for C, H, N, S, and Cl composition .

Advanced Research Questions

Q. How should researchers address contradictions between computational docking predictions and experimental bioactivity data?

Molecular docking studies (e.g., targeting 14-α-demethylase lanosterol, PDB: 3LD6) may predict binding affinities that diverge from in vitro assays due to solvent effects or protein flexibility . To resolve discrepancies:

  • Perform molecular dynamics simulations to account for protein-ligand flexibility.
  • Validate docking poses with site-directed mutagenesis of key residues (e.g., heme-binding regions in cytochrome P450 enzymes).
  • Compare inhibition constants (Ki) with docking scores using Spearman correlation .

Q. What experimental strategies are recommended for analyzing byproducts in hygroscopic intermediates?

Hygroscopic intermediates (e.g., thiazole-thiol precursors) require inert atmosphere handling. Byproducts can arise from:

  • Partial oxidation : Detect via LC-MS (e.g., sulfoxide/sulfone derivatives).
  • Hydrolysis : Monitor using <sup>19</sup>F NMR if fluorinated analogs are present .
  • Dimerization : Identify through high-resolution MS and column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can researchers design enzyme inhibition assays to evaluate this compound’s antifungal potential?

  • Target selection : Prioritize fungal CYP51 (14-α-demethylase) due to structural similarity to triazole antifungals .
  • Assay protocol :

Use recombinant CYP51 in a NADPH-dependent ergosterol synthesis assay.

Measure IC50 via HPLC quantification of lanosterol accumulation .

Compare with positive controls (e.g., fluconazole) and assess resistance via ERG11 gene sequencing of fungal strains .

Q. What methodologies are critical for assessing ADME properties in preclinical studies?

  • Permeability : Caco-2 cell monolayer assay (predict intestinal absorption).
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • Protein binding : Equilibrium dialysis using human serum albumin.
  • Toxicity : Ames test for mutagenicity and hERG channel inhibition screening .

Properties

IUPAC Name

5-[(2,4-dichlorophenyl)-pyrrolidin-1-ylmethyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N4O2S/c20-11-5-6-12(13(21)10-11)15(24-7-1-2-8-24)16-18(26)25-19(28-16)22-17(23-25)14-4-3-9-27-14/h3-6,9-10,15,26H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYGXXMGGNBTRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(C2=C(C=C(C=C2)Cl)Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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